4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
“4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 .
Synthesis Analysis
The synthesis of this compound can be achieved from methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h2,4,9H,1,3H2,(H,12,13) and the InChI key is GMFQQFITMSUCGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . The exact melting point is not available .Scientific Research Applications
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has been studied for its potential use in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential use in the treatment of glioblastoma, a type of brain tumor. In addition, this compound has been studied for its anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of a variety of conditions.
Mechanism of Action
Target of Action
The primary target of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is thrombin , a serine protease that plays a crucial role in blood clotting .
Mode of Action
This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from converting fibrinogen into fibrin, the protein that forms blood clots .
Biochemical Pathways
By inhibiting thrombin, this compound affects the coagulation cascade , a series of reactions that lead to the formation of a blood clot . The inhibition of thrombin prevents the formation of fibrin, thereby preventing clot formation .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Advantages and Limitations for Lab Experiments
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a relatively easy molecule to synthesize and has a wide range of biological targets. This makes it an attractive molecule for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively small molecule and is easily degraded by enzymes, which can lead to inconsistent results. In addition, this compound is a relatively new molecule and there is limited information available on its biochemical and physiological effects.
Future Directions
Although 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has been studied extensively in recent years, there are still many potential future directions for research. For example, further research is needed to better understand the biochemical and physiological effects of this compound. In addition, further research is needed to identify new therapeutic applications for this compound, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing this compound.
Safety and Hazards
properties
IUPAC Name |
4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRTVAGIGIAARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(C(=O)N2C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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